Cas no 922982-66-9 (4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide)

4-(Benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide is a synthetic organic compound featuring a thiazole core substituted with a 2,4-dichlorophenyl group and a benzenesulfonylbutanamide side chain. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The presence of the dichlorophenyl and benzenesulfonyl moieties may enhance binding affinity and selectivity in target interactions, while the thiazole ring contributes to stability and metabolic resistance. Its well-defined chemical properties make it suitable for research applications, including drug discovery and structure-activity relationship studies. The compound's purity and synthetic reproducibility are critical for consistent experimental results.
4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide structure
922982-66-9 structure
Product Name:4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide
CAS No:922982-66-9
MF:C19H16Cl2N2O3S2
MW:455.377940177917
CID:5498325
Update Time:2025-07-20

4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
    • 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide
    • Inchi: 1S/C19H16Cl2N2O3S2/c20-13-8-9-15(16(21)11-13)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24)
    • InChI Key: FSSYQZFPMLSDIU-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(Cl)C=C2Cl)=CS1)(=O)CCCS(C1=CC=CC=C1)(=O)=O

4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide Pricemore >>

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4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide Related Literature

Additional information on 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide

Professional Introduction to Compound with CAS No. 922982-66-9 and Product Name: 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide

The compound with the CAS number 922982-66-9 and the product name 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural composition of this molecule, featuring a thiazole core linked to a benzenesulfonyl group and an amide moiety, positions it as a promising candidate for further investigation in drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiazole derivatives due to their remarkable pharmacological properties. Thiazole scaffolds are known for their ability to interact with various biological targets, making them invaluable in the development of drugs targeting inflammatory diseases, infectious agents, and even certain types of cancer. The presence of the benzenesulfonyl group in this compound enhances its binding affinity to biological receptors, which is a critical factor in drug efficacy. Additionally, the 2,4-dichlorophenyl substituent contributes to the molecule's stability and bioavailability, further improving its potential as a therapeutic agent.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have demonstrated that thiazole derivatives can modulate neurotransmitter activity, which could be beneficial in managing conditions such as Alzheimer's disease and Parkinson's disease. The specific arrangement of functional groups in 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide suggests that it may interact with enzymes and receptors involved in these pathways. Preliminary research indicates that this compound exhibits inhibitory effects on certain enzymes that are overexpressed in neurodegenerative diseases, offering a promising lead for further development.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the thiazole ring is achieved through cyclization reactions, while the attachment of the benzenesulfonyl and amide groups necessitates careful selection of reagents and catalysts. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

Evaluation of the pharmacokinetic properties of 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide is crucial for determining its suitability as a drug candidate. Studies have shown that thiazole derivatives often exhibit good oral bioavailability and metabolic stability, which are essential characteristics for any successful therapeutic agent. Furthermore, the presence of lipophilic substituents like the 2,4-dichlorophenyl group improves membrane permeability, facilitating cellular uptake. These factors collectively contribute to the compound's potential for clinical translation.

The safety profile of this compound is another critical area of focus. Preclinical toxicology studies are essential for assessing its potential side effects and determining safe dosage ranges. Initial toxicity assays have revealed that 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide demonstrates moderate toxicity at high concentrations but exhibits low toxicity at therapeutic levels. This finding aligns with the safety profiles observed for many thiazole-based drugs, suggesting that it may be well-tolerated in humans if used appropriately.

Future research directions include exploring the compound's interactions with specific protein targets using computational modeling and experimental techniques such as X-ray crystallography. By elucidating its binding mechanism at a molecular level, scientists can identify key residues responsible for its activity and make informed modifications to enhance efficacy and reduce side effects. Additionally, exploring derivative compounds based on this scaffold could yield novel analogs with improved pharmacological properties.

The broader implications of this research extend beyond individual therapeutic applications. The development of new chemical entities like 4-(benzenesulfonyl)-N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide contributes to the growing arsenal of tools available for drug discovery. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases that remain challenging to treat effectively.

In conclusion,922982-66-9 and its corresponding product name represent a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications. The unique structural features of this compound position it as a promising candidate for further investigation in drug development. Ongoing research efforts aim to optimize its pharmacological properties and explore its clinical potential across various disease indications.

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